2-(Chloromethyl)-6-methylpyrimidin-4-ol CAS number
2-(Chloromethyl)-6-methylpyrimidin-4-ol CAS number
An In-depth Technical Guide to 2-(Chloromethyl)-6-methylpyrimidin-4-ol
Abstract
This technical guide provides a comprehensive overview of 2-(Chloromethyl)-6-methylpyrimidin-4-ol (CAS No. 23862-02-4), a key heterocyclic intermediate in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure, forming the core of numerous therapeutic agents, and this particular derivative offers a reactive handle for extensive chemical modification.[1] This document details the compound's chemical identity, physical properties, a proposed synthetic pathway with mechanistic insights, and its strategic application as a versatile building block. Furthermore, it covers essential analytical characterization techniques and critical safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage substituted pyrimidines in their synthetic programs.
Section 1: Chemical Identity and Properties
Correctly identifying a chemical entity is the foundational step for any research and development endeavor. 2-(Chloromethyl)-6-methylpyrimidin-4-ol is a functionalized pyrimidine derivative. Its structure features a pyrimidine ring substituted with a chloromethyl group at the 2-position, a methyl group at the 6-position, and a hydroxyl group at the 4-position, leading to its characteristic reactivity. The hydroxyl group means the compound can exist in tautomeric forms, primarily the pyrimidin-4-ol and pyrimidin-4(3H)-one forms.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 23862-02-4 | [2][3] |
| Molecular Formula | C₆H₇ClN₂O | [2] |
| Molecular Weight | 158.59 g/mol | [2] |
| IUPAC Name | 2-(Chloromethyl)-6-methylpyrimidin-4-ol | N/A |
| SMILES | ClCc1nc(C)cc(n1)O | [3] |
| Physical State | Solid | [2] |
| Purity | Typically ≥95% |[2] |
Section 2: The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine nucleus is a fundamental heterocyclic motif of immense interest in medicinal chemistry. It is a core component of nucleobases (cytosine, thymine, uracil) and is found in a multitude of clinically approved drugs.[1] Pyrimidine derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The strategic placement of functional groups on the pyrimidine ring allows for fine-tuning of a molecule's physicochemical properties and its interaction with biological targets, such as protein kinases.[1] The title compound, with its reactive chloromethyl group, serves as an excellent electrophilic precursor for introducing the pyrimidinyl moiety into larger, more complex molecules.[1][4]
Section 3: Synthesis and Mechanistic Insights
While a specific, published synthesis for 2-(Chloromethyl)-6-methylpyrimidin-4-ol was not found in the immediate search, a logical and efficient pathway can be proposed based on established pyrimidine synthesis methodologies. A common and effective route involves the condensation of a β-ketoester equivalent with a suitable amidine or related precursor.
A plausible synthesis begins with the condensation of ethyl 4-chloroacetoacetate with acetamidine. This type of reaction is a cornerstone of pyrimidine chemistry.
Causality Behind Experimental Choices:
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Starting Materials: Ethyl 4-chloroacetoacetate provides the C4, C5, C6, and methyl group backbone, while also containing the precursor to the chloromethyl group. Acetamidine provides the N1, C2, and N3 atoms of the pyrimidine ring.
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Base Catalysis: A base, such as sodium ethoxide (NaOEt) in ethanol, is used to deprotonate the active methylene group of the β-ketoester, facilitating the initial nucleophilic attack on the amidine carbon. The choice of ethoxide as the base prevents transesterification side reactions.
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Cyclization: The reaction proceeds through an initial addition followed by an intramolecular condensation and dehydration to form the aromatic pyrimidine ring. Heating is typically required to drive the cyclization and dehydration steps to completion.
Proposed Synthesis Workflow
Caption: Figure 1: Proposed Synthesis Workflow
Detailed Experimental Protocol (Prophetic)
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Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol (200 mL) under an inert atmosphere (e.g., nitrogen or argon).
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Base Addition: Carefully add sodium metal (1.2 eq.) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.
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Reagent Addition: To the resulting sodium ethoxide solution, add acetamidine hydrochloride (1.1 eq.) followed by the dropwise addition of ethyl 4-chloroacetoacetate (1.0 eq.) at room temperature.
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Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: After completion, cool the mixture to room temperature and neutralize carefully with aqueous HCl. The product may precipitate upon neutralization.
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Isolation: Filter the resulting solid, wash with cold water and then a minimal amount of cold ethanol to remove impurities.
-
Purification: Dry the crude solid under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Section 4: Applications in Drug Discovery and Organic Synthesis
The primary utility of 2-(Chloromethyl)-6-methylpyrimidin-4-ol lies in its role as a versatile synthetic intermediate.[1] The chloromethyl group at the C2 position is highly reactive towards nucleophilic substitution.[4] This allows for the straightforward introduction of a wide variety of functional groups, including amines, thiols, alcohols, and carbanions, thereby enabling the rapid generation of diverse chemical libraries for biological screening.[1]
General Derivatization Workflow
Caption: Figure 2: General Derivatization Scheme
Rationale for Protocol:
-
Nucleophilic Substitution: The reaction proceeds via an Sₙ2 mechanism, where the nucleophile attacks the carbon of the chloromethyl group, displacing the chloride leaving group.
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Base and Solvent: A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (NEt₃) is often used to deprotonate the nucleophile (if it is acidic, e.g., an amine or thiol) or to scavenge the HCl byproduct. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal as it can dissolve the reactants and effectively solvate the cations, leaving the nucleophile highly reactive.
This synthetic strategy is crucial for structure-activity relationship (SAR) studies. For instance, in the development of kinase inhibitors, various amines can be introduced to probe the binding pocket of the target enzyme.[1] Similarly, derivatization has been key in developing compounds for treating diseases like Chagas' disease.[5] The "magic methyl" effect, where the addition of a methyl group can drastically alter pharmacological properties, is a well-documented phenomenon in drug design that can be explored starting from this scaffold.[6]
Section 5: Analytical and Spectroscopic Characterization
Confirming the identity and purity of the synthesized 2-(Chloromethyl)-6-methylpyrimidin-4-ol is paramount. A combination of spectroscopic techniques is employed for this purpose.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | - A singlet for the methyl (CH₃) protons (~2.3-2.5 ppm).- A singlet for the chloromethyl (CH₂Cl) protons (~4.5-4.8 ppm).- A singlet for the vinyl proton on the pyrimidine ring (~6.0-6.2 ppm).- A broad singlet for the hydroxyl/amide (OH/NH) proton, which is D₂O exchangeable. |
| ¹³C NMR | - A signal for the methyl carbon (~20-25 ppm).- A signal for the chloromethyl carbon (~45-50 ppm).- Signals for the aromatic/olefinic carbons of the pyrimidine ring (typically ~100-165 ppm).- A signal for the carbonyl-like carbon at the 4-position (~160-170 ppm). |
| IR Spectroscopy | - A broad O-H stretching band (~3200-3400 cm⁻¹).- A C=O stretching band (if in the 'one' tautomer form) (~1650-1680 cm⁻¹).- C=C and C=N stretching bands in the aromatic region (~1550-1620 cm⁻¹).- A C-Cl stretching band (~650-800 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight (158.59).- A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). |
Section 6: Safety, Handling, and Storage
Working with reactive chemical intermediates requires strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) for the title compound is not detailed here, information can be inferred from structurally similar chlorinated pyrimidines.[7][8][9]
-
Hazard Identification: Based on related compounds, 2-(Chloromethyl)-6-methylpyrimidin-4-ol should be considered harmful if swallowed (H302) and a potential cause of serious eye irritation (H319). It may also cause skin and respiratory tract irritation.[7][9]
-
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Avoid breathing dust, fumes, or vapors.[9]
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
-
First-Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[7]
-
Skin: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
-
-
Storage:
Section 7: Conclusion
2-(Chloromethyl)-6-methylpyrimidin-4-ol is a high-value chemical intermediate with significant potential in the field of drug discovery and synthetic organic chemistry. Its well-defined structure, featuring a privileged pyrimidine core and a reactive chloromethyl handle, makes it an ideal starting point for the synthesis of diverse molecular libraries. Understanding its properties, synthetic routes, and reactivity is crucial for researchers aiming to develop novel therapeutics. This guide provides the foundational knowledge required to handle, synthesize, and strategically utilize this versatile building block in the pursuit of new and effective medicines.
References
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